Benzonitrile, 5-amino-2-(3,4-dichlorophenoxy)-
Description
The compound "Benzonitrile, 5-amino-2-(3,4-dichlorophenoxy)-" is a benzonitrile derivative featuring a 3,4-dichlorophenoxy substituent at the 2-position and an amino group at the 5-position. The dichlorophenoxy group is commonly associated with biological activity, while the amino group may enhance solubility or reactivity in synthetic pathways .
Properties
IUPAC Name |
5-amino-2-(3,4-dichlorophenoxy)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O/c14-11-3-2-10(6-12(11)15)18-13-4-1-9(17)5-8(13)7-16/h1-6H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHQCZWWPMJDRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C#N)OC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80244329 | |
| Record name | Benzonitrile, 5-amino-2-(3,4-dichlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80244329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99902-87-1 | |
| Record name | Benzonitrile, 5-amino-2-(3,4-dichlorophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099902871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 5-amino-2-(3,4-dichlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80244329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of benzonitrile, 5-amino-2-(3,4-dichlorophenoxy)- can be achieved through several synthetic routes. One common method involves the reaction of 5-amino-2-hydroxybenzonitrile with 3,4-dichlorophenol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as toluene or xylene.
Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic systems to enhance yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity.
Types of Reactions:
Oxidation: Benzonitrile, 5-amino-2-(3,4-dichlorophenoxy)- can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or dichlorophenoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.
Scientific Research Applications
Benzonitrile, 5-amino-2-(3,4-dichlorophenoxy)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzonitrile, 5-amino-2-(3,4-dichlorophenoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, resulting in therapeutic benefits.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The evidence highlights structurally related benzonitrile derivatives with phenoxy substituents, though none directly match the target compound. Key comparisons include:
2.1. Benzonitrile, 3-(3-chloro-5-methoxyphenoxy)- (CAS: 920035-44-5)
- Molecular Formula: C₁₄H₁₀ClNO₂ (vs. hypothetical C₁₃H₉Cl₂N₂O for the target compound).
- Synthetic Route: This compound’s synthesis involves nucleophilic aromatic substitution, leveraging methoxy and chloro groups for regioselectivity . In contrast, the amino group in the target compound might necessitate protective-group strategies to avoid side reactions.
2.2. Dichlorophenoxy-Containing Analogues
lists compounds like 5-Chloro-4-(2,3-dichlorophenoxy)-1,1-dihydro benzimidazole-2-thione, which share dichlorophenoxy motifs but lack the benzonitrile core. These analogues often exhibit herbicidal or fungicidal properties, suggesting that the dichlorophenoxy group in the target compound could confer similar bioactivity .
Functional Group Impact
- Amino Group: The 5-amino substituent in the target compound differentiates it from methoxy- or nitro-substituted analogues (e.g., ’s 4-(2,3-Dichlorophenoxy)-5-chloro-2-nitroaniline). Amino groups typically increase polarity and may enable hydrogen bonding, influencing solubility and interaction with biological targets.
- Dichlorophenoxy vs.
Data Table: Key Properties of Selected Analogues
Research Findings and Challenges
- Synthetic Challenges: Introducing both amino and dichlorophenoxy groups requires careful optimization. For example, nitrile groups are sensitive to strong nucleophiles, necessitating mild reaction conditions .
- Biological Relevance: Dichlorophenoxy compounds in are linked to agrochemicals, suggesting the target compound could be explored for similar uses. However, the amino group’s role remains speculative without direct studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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